
(R)-(-)-1-Methyl-3-phenylpropylamine
説明
(R)-(-)-1-Methyl-3-phenylpropylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-(-)-1-Methyl-3-phenylpropylamine, commonly referred to as (R)-MPPA, is a chiral amine with significant implications in pharmaceutical chemistry. This compound serves as a precursor for various bioactive molecules, including the antihypertensive agent dilevalol. The biological activity of (R)-MPPA is primarily explored through its role in enzymatic reactions and its potential therapeutic applications.
Enzymatic Reactions
(R)-MPPA is involved in several enzymatic processes, particularly as a substrate for transaminases. Transaminases catalyze the transfer of an amino group from one molecule to another, facilitating the synthesis of various amines and amino acids. A notable study demonstrated that engineered strains of the yeast Komagataella phaffii could effectively produce (R)-MPPA through whole-cell biocatalysis, achieving a yield of 0.41 mol/mol on substrate . This method highlights the compound's utility in biotechnological applications.
Case Studies
- Whole Cell Biocatalysis : In a study by Braun-Galleani et al., the BG-TAM strain of K. phaffii was utilized to convert substrates into (R)-MPPA. The strain demonstrated significant transaminase activity, which is crucial for the biosynthesis of small molecule pharmaceuticals . The results indicated that bioconversion processes could be optimized for higher yields and efficiency.
- Pharmaceutical Applications : (R)-MPPA has been identified as a critical intermediate in the synthesis of dilevalol, an antihypertensive drug. The resolution of racemic 1-methyl-3-phenylpropylamine to obtain (R)-MPPA with high enantiomeric purity is essential for its application in drug development . This process often involves crystallization techniques that leverage optically active acids to separate the enantiomers effectively.
Research Findings
Recent research has focused on the enzymatic deamination of (R)-MPPA, converting it into 4-phenyl-2-butanone via AmDH enzyme activity. This reaction not only demonstrates the compound's versatility but also its role in metabolic pathways that could be harnessed for synthetic biology applications .
Data Table: Summary of Biological Activities
科学的研究の応用
Pharmaceutical Synthesis
Chiral Building Block
(R)-MPPA is recognized for its role as a chiral building block in the synthesis of various pharmaceuticals. The compound is instrumental in producing enantiomerically pure drugs, which are crucial for efficacy and safety in medicinal chemistry. For example, it has been utilized in the synthesis of Dilevalol , an antihypertensive agent that contains two chiral centers, making (R)-MPPA essential for achieving the required stereochemical purity .
Enantioselective Reactions
The compound facilitates enantioselective reactions, specifically through enzymatic synthesis methods. Research indicates that a triple mutant of Rhodococcus phenylalanine dehydrogenase can catalyze the reductive amination of 4-phenyl-2-butanone to yield (R)-MPPA with an enantiomeric excess greater than 98%. This high level of selectivity underscores its potential in chiral drug synthesis.
Antihypertensive Agents
Development of New Drugs
(R)-MPPA has been identified as a precursor for several antihypertensive drugs. Its derivatives have been explored for their ability to block adrenergic receptors, providing therapeutic benefits in conditions such as hypertension and angina pectoris . The compound's efficacy in this domain is linked to its structural characteristics, which allow it to interact effectively with biological targets.
Industrial Applications
Manufacturing Processes
In industrial settings, (R)-MPPA is employed as a key intermediate in the production of various chemical substances. Its utility extends to laboratory chemicals and other industrial applications where chiral amines are required . The compound's ability to be synthesized from racemic mixtures also makes it economically viable for large-scale production.
Case Study 1: Dilevalol Synthesis
Dilevalol is synthesized using (R)-MPPA due to its specific stereochemical requirements. A study highlighted the resolution of racemic 1-methyl-3-phenylpropylamine into its enantiomers via crystallization with optically active acids, which significantly improves yield and purity . This method not only enhances the efficiency of drug production but also ensures compliance with regulatory standards regarding drug stereochemistry.
Case Study 2: Enzymatic Synthesis
Research conducted on enzymatic pathways for synthesizing (R)-MPPA demonstrates the compound's versatility. The use of engineered enzymes has shown promise in achieving high enantioselectivity, thus paving the way for more sustainable and efficient synthetic routes in pharmaceutical manufacturing.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the optimized enzymatic methods for synthesizing (R)-(-)-1-Methyl-3-phenylpropylamine with high enantiomeric excess (ee)?
- Methodological Answer : The compound can be synthesized using ω-transaminases (ω-TAs) such as ATA-117, which catalyze asymmetric amination of prochiral ketones. A design of experiments (DoE) approach optimizes reaction parameters (e.g., pH, temperature, amine donor concentration). Immobilized enzyme reactors (IMERs) on monolithic silica supports enhance enzyme stability and reusability . For example, using isopropylamine as an amino donor yields 29% product with 99% ee . Engineered phenylalanine dehydrogenases (PheDHs) from Rhodococcus sp. M4 further improve stereoselectivity (>98% ee) .
Q. How is enantiomeric purity determined for this compound in biocatalytic reactions?
- Methodological Answer : Enantiomeric excess (ee) is quantified via gas chromatography (GC) after derivatization. A chiral Varian Dex CB column separates (R)- and (S)-enantiomers, with retention times of 9.9 min (R) and 9.7 min (S). Derivatization using Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine reagent or acetic anhydride enhances detection sensitivity .
Advanced Research Questions
Q. How can researchers address substrate inhibition challenges during ω-transaminase-catalyzed synthesis of this compound?
- Methodological Answer : Substrate inhibition (e.g., MPPA acting as a strong inhibitor) is mitigated via in-situ product removal (ISPR) strategies. Continuous flow systems with packed-bed reactors (PBRs) and on-line HPLC monitoring reduce manual handling and improve yield . Process intensification using scaled-down reactors (e.g., IMERs coupled with analytical columns) enables real-time optimization .
Q. What experimental designs reconcile discrepancies in reported yields and ee values for biocatalytic synthesis?
- Methodological Answer : Variations in yield (e.g., 29% vs. >98%) arise from differences in enzyme sources, reaction conditions, and amino donors. A DoE approach identifies critical variables (e.g., donor-to-substrate ratio, pH). For instance, ATA-117 requires isopropylamine for optimal activity, while engineered PheDHs tolerate broader substrate ranges . Kinetic modeling (e.g., Lineweaver-Burk plots) clarifies enzyme-substrate interactions and inhibition mechanisms .
Q. How does fluorine substitution on the phenyl ring influence the pharmacological activity of structurally related compounds?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability, as seen in analogs like (R)-1-(3-Fluorophenyl)propan-1-amine. Structure-activity relationship (SAR) studies compare binding affinities at monoamine transporters. For MPPA, the unsubstituted phenyl group is critical for its role as an intermediate in antihypertensive drugs (e.g., dilevalol) .
Q. Safety and Handling Considerations
- Advanced Question : How do safety protocols differ between batch and continuous flow synthesis systems?
特性
IUPAC Name |
(2R)-4-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-52-0 | |
Record name | (-)-1-Methyl-3-phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylbutan-2-amine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLBUTAN-2-AMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4F6H42UWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。